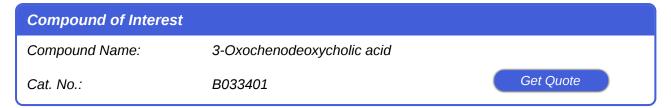


Toxicological Profile of 3-Oxochenodeoxycholic Acid: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of **3-Oxochenodeoxycholic acid** (3-oxo-CDCA) is not extensively documented in publicly available literature. Consequently, this guide synthesizes information on the parent compound, chenodeoxycholic acid (CDCA), and other related 3-oxo bile acid derivatives to provide a comprehensive overview. Direct empirical data on 3-oxo-CDCA is limited, and much of the following information is extrapolated from closely related compounds.

Executive Summary

3-Oxochenodeoxycholic acid is a metabolic intermediate of chenodeoxycholic acid (CDCA), a primary bile acid. While the toxicological properties of CDCA and other bile acids are well-studied, specific data for 3-oxo-CDCA is scarce. This document provides a detailed examination of the known and inferred toxicological profile of 3-oxo-CDCA. It covers general hazard identification, potential mechanisms of toxicity through interactions with key cellular signaling pathways, and standardized experimental protocols for toxicological assessment. The information presented is intended to guide research and development activities by highlighting known toxicological concerns of related bile acids and identifying critical data gaps for 3-oxo-CDCA.

Hazard Identification and Classification



Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for related compounds like 3-oxo deoxycholic acid, 3-oxo-CDCA may be classified with the following hazards. It is crucial to note that this is an inferred classification and requires experimental validation.

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
- Skin Sensitization (Category 1): May cause an allergic skin reaction.
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation:
 May cause respiratory irritation.[1]

Quantitative Toxicological Data

Quantitative toxicological data for **3-Oxochenodeoxycholic acid** are not readily available. The following table summarizes available data for the parent compound, chenodeoxycholic acid (CDCA), and a related secondary bile acid, deoxycholic acid (DCA), to provide context.



Compound	Test	Species	Route	Value	Reference
3- Oxochenode oxycholic acid	LD50	Not Available	Not Available	Not Available	
NOAEL	Not Available	Not Available	Not Available		
Chenodeoxyc holic acid (CDCA)	LD50	Rat	Oral	> 5000 mg/kg	[Sigma- Aldrich SDS]
NOAEL	Baboon	Oral	< 20 mg/kg/day (hepatotoxicit y)	[3]	
Deoxycholic acid (DCA)	MLD	Mouse	Oral	≥ 10 mg/kg	[4]
MTD	Mouse	Oral	5 mg/kg/day	[4]	
NOAEL	Rat	Oral	30 mg/kg/day	[4]	-

Abbreviations: LD50 - Median Lethal Dose; MLD - Minimum Lethal Dose; MTD - Maximum Tolerated Dose; NOAEL - No-Observed-Adverse-Effect Level.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of bile acids is generally correlated with their hydrophobicity and their ability to modulate various cellular signaling pathways. While the specific interactions of 3-oxo-CDCA are not fully elucidated, it is likely to share mechanisms with other hydrophobic bile acids.

Nuclear Receptor Modulation

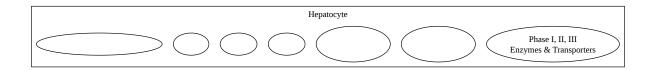
Bile acids are signaling molecules that interact with several nuclear receptors to regulate their own synthesis, transport, and metabolism. Disruption of this homeostasis can lead to cellular toxicity.



- Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid homeostasis.[5] Activation
 of FXR by bile acids generally leads to a feedback inhibition of bile acid synthesis.[5] While
 chenodeoxycholic acid is a potent FXR agonist, the effect of its 3-oxo metabolite is not wellcharacterized.[2][5] Some studies suggest that 3-oxo-bile acids may have altered FXR
 activity.[1]
- Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): PXR and CAR
 are xenobiotic sensors that regulate the expression of drug-metabolizing enzymes and
 transporters.[6][7] Some bile acid precursors have been shown to activate PXR.[8] Activation
 of these receptors can influence bile acid detoxification pathways.



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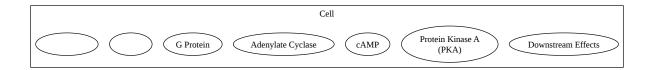


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G-Protein Coupled Bile Acid Receptor 1 (TGR5)

TGR5 is a cell surface receptor activated by bile acids, leading to various downstream effects, including anti-inflammatory responses and regulation of energy metabolism.[9] The interaction of 3-oxo-CDCA with TGR5 is currently unknown.



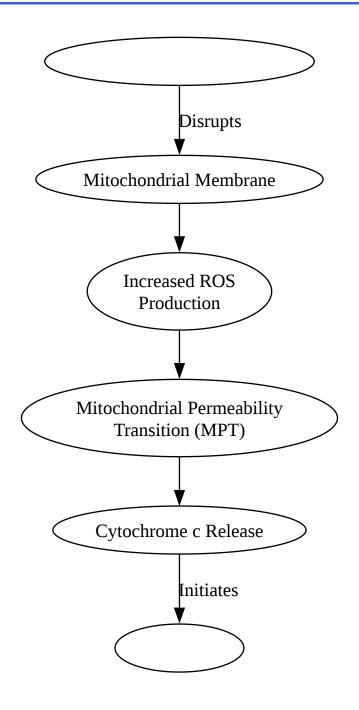


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Mitochondrial Dysfunction and Oxidative Stress

Hydrophobic bile acids are known to induce mitochondrial dysfunction, a key event in bile acid-induced hepatotoxicity.[10][11] This can lead to the generation of reactive oxygen species (ROS), induction of the mitochondrial permeability transition (MPT), and ultimately apoptosis or necrosis.[12] It is plausible that 3-oxo-CDCA, as a hydrophobic bile acid, could exert similar effects.





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Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the reliable assessment of the toxicological profile of a substance. The following sections outline general methodologies for key toxicological endpoints.



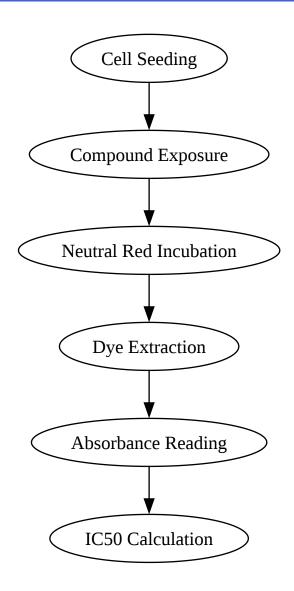
In Vitro Cytotoxicity Assessment

Objective: To determine the concentration of 3-oxo-CDCA that causes cell death in vitro.

Methodology (e.g., Neutral Red Uptake Assay):[13]

- Cell Culture: Human hepatoma cells (e.g., HepG2 or HepaRG) are cultured in appropriate media and conditions.
- Dosing: Cells are exposed to a range of concentrations of 3-oxo-CDCA for a specified period (e.g., 24, 48, 72 hours).
- Neutral Red Staining: After exposure, the cells are incubated with a neutral red solution.
 Viable cells take up and retain the dye in their lysosomes.
- Dye Extraction and Quantification: The dye is extracted from the cells, and the absorbance is measured using a spectrophotometer.
- Data Analysis: The concentration of 3-oxo-CDCA that reduces cell viability by 50% (IC50) is calculated.





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Genotoxicity Assessment

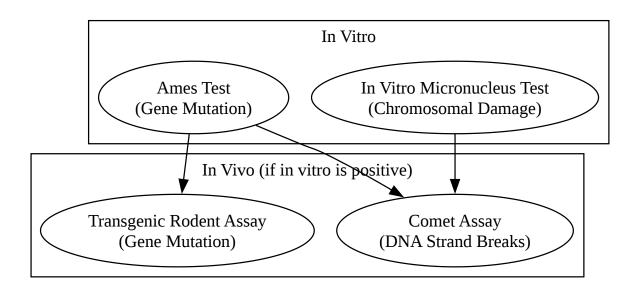
Objective: To determine if 3-oxo-CDCA can cause damage to genetic material. A standard battery of tests is recommended to assess different genotoxic endpoints.[14]

Methodologies:

Bacterial Reverse Mutation Assay (Ames Test):[15] This test uses strains of Salmonella
typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan
synthesis, respectively. The assay detects mutations that revert the bacteria to a state where
they can synthesize the required amino acid.



- In Vitro Micronucleus Test:[15] This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- In Vivo Comet Assay: This assay measures DNA strand breaks in cells from animals treated with the test substance. Damaged DNA migrates further in an electric field, creating a "comet" shape.



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Acute Oral Toxicity Assessment

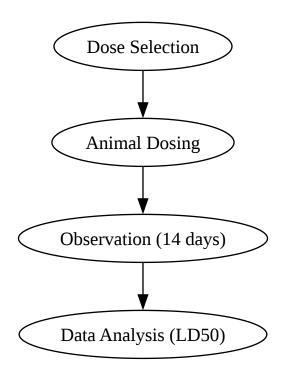
Objective: To determine the short-term toxic effects of a single oral dose of 3-oxo-CDCA and to estimate its LD50.

Methodology (Following OECD Guideline 423):[16]

- Animal Model: Typically, rats or mice are used.
- Dosing: A single oral dose of 3-oxo-CDCA is administered to a small group of animals. The starting dose is selected based on available data or in vitro cytotoxicity results.
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.



- Stepwise Procedure: Depending on the outcome in the first group, the dose is increased or decreased in subsequent groups of animals to refine the estimate of the lethal dose.
- Data Analysis: The LD50 value is estimated, and the observed signs of toxicity are recorded.



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Conclusion and Future Directions

The toxicological profile of **3-Oxochenodeoxycholic acid** is largely uncharacterized. Based on its structural similarity to chenodeoxycholic acid and other hydrophobic bile acids, it is prudent to assume that it may exhibit hepatotoxicity, as well as skin, eye, and respiratory irritation. The primary mechanisms of toxicity are likely to involve the disruption of cellular membranes, mitochondrial dysfunction, and the modulation of key nuclear receptors such as FXR, PXR, and CAR.

To establish a definitive toxicological profile, a comprehensive set of studies is required, including:

- In vitro cytotoxicity assays in relevant cell lines (e.g., primary human hepatocytes, HepaRG).
- A full genotoxicity battery to assess mutagenic and clastogenic potential.



- Acute, sub-chronic, and chronic in vivo toxicity studies to determine target organs, doseresponse relationships, and establish NOAELs.
- Mechanistic studies to elucidate the specific interactions of 3-oxo-CDCA with nuclear receptors and other signaling pathways.

Such data are essential for a thorough risk assessment and to ensure the safety of this compound in any potential therapeutic or industrial application.

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